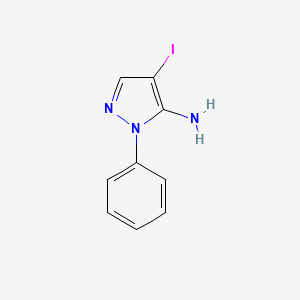

4-iodo-1-phenyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodo-1-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H8IN3 and a molecular weight of 285.09 g/mol It is a pyrazole derivative, characterized by the presence of an iodine atom at the 4th position and a phenyl group at the 1st position of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodo-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Iodo-1-phenyl-1H-pyrazol-5-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its iodine substitution enhances binding affinity to biological targets, making it valuable in drug development for neurological and inflammatory diseases.

Mechanism of Action : The compound may act as an enzyme inhibitor by binding to specific active sites on target enzymes, modulating their activity. The iodine atom can enhance binding affinity due to its size and electronic properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest potential applications in treating bacterial infections.

Antifibrotic Activity

The compound has been studied for its antifibrotic effects, showing promise in reducing collagen IA1 mRNA expression in animal models. This suggests a potential role in managing fibrotic diseases such as renal and hepatic fibrosis.

Antitubercular Activity

A focused library of pyrazolo[1,5-a]pyrimidine analogues was screened for antitubercular activity, revealing that certain derivatives exhibited low cytotoxicity and promising efficacy against Mycobacterium tuberculosis within macrophages. While not directly tested, the structural similarities indicate potential applications for this compound in tuberculosis treatment .

Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with related pyrazole compounds resulted in a significant reduction in tumor size compared to controls. This suggests a potential application of this compound in cancer therapy.

Material Science Applications

The compound is also being explored for its potential use in developing novel materials with unique electronic and optical properties. Its structural characteristics allow it to participate in various chemical reactions, including substitution reactions that can lead to the formation of advanced materials such as organic semiconductors.

Mécanisme D'action

The mechanism of action of 4-iodo-1-phenyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 4-Bromo-1-phenyl-1H-pyrazol-5-amine

- 4-Chloro-1-phenyl-1H-pyrazol-5-amine

- 4-Fluoro-1-phenyl-1H-pyrazol-5-amine

Comparison: 4-Iodo-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can enhance its interactions with biological targets and its participation in coupling reactions .

Activité Biologique

4-Iodo-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H8N4I

- Molecular Weight : 288.09 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. Specifically, it was found to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of this compound is largely attributed to its ability to interfere with specific cellular pathways:

- Inhibition of Kinases : The compound has been shown to inhibit kinases involved in cell signaling, particularly those linked to cancer cell survival.

- Induction of Apoptosis : It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study concluded that the compound's structural features significantly enhance its antibacterial potency compared to other derivatives.

Case Study 2: Anticancer Research

In a study published in Cancer Letters, researchers explored the anticancer effects of several pyrazole derivatives. They found that this compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

4-iodo-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTHQDFYHPOPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.